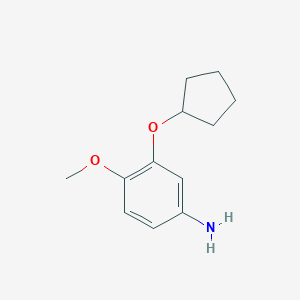

3-(Cyclopentyloxy)-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxy-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZIWWXZGHOMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381394 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154464-26-3 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Cyclopentyloxy)-4-methoxyaniline CAS number and properties

An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyaniline (CAS: 154464-26-3) for Advanced Research and Drug Discovery

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in modern medicinal chemistry. Its unique structural arrangement, featuring a cyclopentyloxy group ortho to an amine and meta to a methoxy group, makes it a valuable intermediate in the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of its properties, synthesis, applications, and safety considerations, tailored for professionals in drug development and chemical research. The insights herein are grounded in established chemical principles and its documented role as a precursor to pharmacologically active agents, particularly in the development of novel phosphodiesterase-4 (PDE-4) inhibitors.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate storage conditions, solvent selection, and reaction parameters.

Identifiers and Key Properties

The essential data for this compound and its common salt form are summarized below. It is critical to distinguish between the free base and its hydrochloride salt, as their solubility and handling properties differ significantly.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 154464-26-3 (free base) 844873-52-5 (hydrochloride) | [2][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Physical Form | Brown to Dark-brown Sticky Oil to Semi-Solid | [4] |

| Predicted Boiling Point | 342.6 ± 22.0 °C | [1] |

| Predicted Density | 1.123 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.44 ± 0.11 | [2] |

| InChI Key | RRZIWWXZGHOMDM-UHFFFAOYSA-N | [4] |

| Common Synonyms | 3-Cyclopentyloxy-4-methoxy-phenylamine; Benzenamine, 3-(cyclopentyloxy)-4-methoxy- | [1] |

| Recommended Storage | 2-8°C | [1] |

Part 2: Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate in a drug discovery pipeline. While multiple synthetic pathways exist for substituted anilines, a common and effective strategy involves strategic bromination, etherification, and subsequent reduction of a nitro group.

Proposed Synthetic Workflow

The following protocol outlines a logical, multi-step synthesis adapted from methodologies used for structurally similar compounds.[5] The rationale behind each step is provided to offer insight into the experimental design.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of Vanillin Acetate (Protecting Group Strategy)

-

Protocol: Vanillin is first acetylated to protect the hydroxyl group. The resulting vanillin acetate is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) to introduce a nitro group, primarily at the 5-position, yielding 5-nitrovanillin acetate. This is followed by deacetylation.

-

Causality: The acetylation of the phenolic hydroxyl group prevents oxidation during nitration and deactivates the ring slightly, allowing for more controlled regioselective nitration. The electron-withdrawing nature of the aldehyde and methoxy group directs the incoming nitro group to the C5 position.

Step 2: Williamson Ether Synthesis

-

Protocol: The 5-nitrovanillin from the previous step is treated with bromocyclopentane in the presence of a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is heated to drive the Sₙ2 reaction to completion, forming 4-(cyclopentyloxy)-3-methoxy-5-nitrobenzaldehyde.

-

Causality: The phenolic proton is acidic and easily removed by K₂CO₃ to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of bromocyclopentane, displacing the bromide and forming the desired ether linkage. A polar aprotic solvent is chosen to solvate the cation (K⁺) without solvating the nucleophile, thus maximizing its reactivity.

Step 3: Dakin Oxidation

-

Protocol: The aldehyde group is converted to a hydroxyl group using the Dakin oxidation. The product from Step 2 is treated with hydrogen peroxide in the presence of a base like sodium hydroxide. This process ultimately replaces the formyl group with a hydroxyl group, which is then cleaved, yielding 1-(cyclopentyloxy)-2-methoxy-4-nitrobenzene.

-

Causality: The Dakin reaction is a reliable method for converting ortho- or para-hydroxybenzaldehydes into phenols. The hydroperoxide anion attacks the carbonyl carbon, and subsequent rearrangement and hydrolysis replace the aldehyde with a formate ester, which is then hydrolyzed to the phenol.

Step 4: Reduction of the Nitro Group

-

Protocol: The nitrobenzene derivative is reduced to the corresponding aniline. This can be achieved through various methods. A common laboratory-scale method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Alternatively, metal-acid systems like iron powder in the presence of ammonium chloride can be used.[5]

-

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water as the only byproduct. The metal surface (palladium) adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and stepwise reduction of the nitro group to the amine. The Fe/NH₄Cl system offers a cost-effective alternative that is highly effective for this transformation.

Part 3: Applications in Drug Discovery

The utility of this compound is most prominently demonstrated by its role as a precursor in the synthesis of targeted therapeutic agents. Its structure is frequently incorporated into scaffolds designed to fit into the active sites of specific enzymes or receptors.

Key Intermediate for PDE-4 Inhibitors

Phosphodiesterase-4 (PDE-4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels lead to the suppression of various inflammatory cells. Therefore, inhibitors of PDE-4 are actively pursued for treating inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune diseases.[5]

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a key pharmacophore found in several potent PDE-4 inhibitors. The aniline derivative serves as a versatile starting point for elaborating this core structure.

Caption: Role as a key building block in drug synthesis.

For example, the aniline can undergo amide coupling reactions with a carboxylic acid-bearing fragment or be used in nucleophilic aromatic substitution or cross-coupling reactions to build more complex molecules. A published study details the synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol, a potential PDE-4 inhibitor, which highlights the importance of this chemical scaffold.[5]

Part 4: Safety, Handling, and Spectral Characterization

Proper handling and awareness of potential hazards are essential when working with any chemical. While a dedicated safety data sheet (SDS) for this compound is not widely available, data from structurally related methoxyanilines can provide valuable guidance on necessary precautions.

Hazard Assessment (Based on Structural Analogs)

Aniline derivatives, particularly those with alkyl ether groups, should be handled with care. Data for related compounds like 2-methoxyaniline and 4-methoxyaniline suggest the following potential hazards:

-

Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[6][7]

-

Carcinogenicity/Mutagenicity: Some substituted anilines are suspected of causing cancer or genetic defects.[6][7]

-

Irritation: May cause skin, eye, and respiratory irritation.[8][9]

Recommended Handling Protocols

Given the potential hazards, the following standard laboratory precautions are mandatory:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. Ensure gloves are inspected before use and disposed of properly.[10]

-

Handling: Avoid direct contact with skin and eyes. After handling, wash hands thoroughly.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]

Anticipated Spectral Data

While experimental spectra should always be used for definitive identification, the expected NMR signals can be predicted based on the structure:

-

¹H NMR: Expect signals corresponding to the aromatic protons (3H), the methoxy group singlet (~3.8 ppm, 3H), the cyclopentyl protons (a multiplet for the methine proton attached to oxygen and several multiplets for the methylene protons, 9H total), and the amine protons (a broad singlet, 2H). The aromatic signals will appear as distinct doublets and a singlet in the range of 6.7-7.1 ppm, as seen in related structures.[5]

-

¹³C NMR: Signals for the 12 carbons will be present, including those in the aromatic region (with carbons attached to oxygen appearing downfield), the methoxy carbon (~55-60 ppm), and the cyclopentyl carbons.

-

IR Spectroscopy: Look for characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and strong C-O ether stretches (~1000-1300 cm⁻¹).

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure provides a reliable anchor point for synthetic chemists aiming to develop novel therapeutics, particularly in the realm of anti-inflammatory agents. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in research and development settings.

References

- Guidechem. This compound 154464-26-3 wiki. [URL: https://www.guidechem.com/wiki/154464-26-3.html]

- BLD Pharm. 844873-52-5|this compound hydrochloride. [URL: https://www.bldpharm.com/products/844873-52-5.html]

- BLD Pharm. 1243407-05-7|3-Cyclopropoxy-4-methoxyaniline. [URL: https://www.bldpharm.com/products/1243407-05-7.html]

- Sigma-Aldrich. This compound | 154464-26-3. [URL: https://www.sigmaaldrich.

- Yahya-Meymandi, A., et al. (2012). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol28no1/synthesis-of-1-3-cyclopentyloxy-4-methoxyphenylcyclopentanol-as-potential-phosphodiesterase-4-inhibitor/]

- PubChemLite. This compound hydrochloride (C12H17NO2). [URL: https://pubchemlite.org/compound/3-cyclopentyloxy-4-methoxyaniline_hydrochloride]

- C/D/N Isotopes Inc. Safety Data Sheet for 2-Methoxy-d3-aniline-3,4,5,6-d4. [URL: https://www.cdnisotopes.com/msds/D-6981.pdf]

- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88255]

- ChemicalBook. This compound | 154464-26-3. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9479210_EN.htm]

- ECHEMI. 3-Methoxyaniline SDS, 536-90-3 Safety Data Sheets. [URL: https://www.echemi.com/sds/3-Methoxyaniline-cas-536-90-3.html]

- CDH Fine Chemical. Material Safety Data Sheet o-ANISIDINE. [URL: https://www.cdhfinechemical.com/images/product/msds/2021-22/1790_msds.pdf]

- Biosynth. Safety Data Sheet. [URL: https://www.biosynth.com/msds/FC70912.pdf]

- ECHEMI. 104-94-9, 4-Methoxyaniline Formula. [URL: https://www.echemi.com/products/104-94-9.html]

- ChemBK. 4-methoxyaniline. [URL: https://www.chembk.com/en/chem/4-methoxyaniline]

- PrepChem.com. Synthesis of 4-methoxyaniline. [URL: https://www.prepchem.com/synthesis-of-4-methoxyaniline]

- PubChem. N-(4-Methoxybenzylidene)-4-methoxyaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/262164]

- National Institutes of Health (NIH). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368545/]

- PubMed. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791). [URL: https://pubmed.ncbi.nlm.nih.gov/20443580/]

- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [URL: https://www.mdpi.com/1420-3049/27/19/6636]

Sources

- 1. This compound | 154464-26-3 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 844873-52-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound | 154464-26-3 [sigmaaldrich.com]

- 5. asianpubs.org [asianpubs.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. biosynth.com [biosynth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyaniline: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Cyclopentyloxy)-4-methoxyaniline, a key intermediate in the synthesis of pharmacologically active molecules. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its significant role as a precursor to potent phosphodiesterase-4 (PDE4) inhibitors, a critical class of drugs in therapeutic development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[1] The molecule features a central aniline ring substituted with a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position. This unique substitution pattern is crucial for its utility in medicinal chemistry, particularly in the design of selective enzyme inhibitors.

The structural arrangement of the electron-donating methoxy and bulky cyclopentyloxy groups influences the molecule's reactivity and its interactions with biological targets. The amine group serves as a key functional handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 154464-26-3 | [1] |

| Predicted pKa | 4.44 ± 0.11 | [1] |

| Predicted XLogP3-AA | 2.5 | [2] |

| Topological Polar Surface Area | 44.5 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Note: Some values are predicted based on computational models.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a likely pathway based on the synthesis of a closely related derivative, 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol.

Materials and Reagents:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Acetic anhydride ((CH₃CO)₂O)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

-

To a solution of vanillin in DMF, add potassium carbonate.

-

Add cyclopentyl bromide dropwise to the stirring mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Step 2: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Oxime

-

Dissolve the aldehyde from Step 1 in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain the oxime.

Step 3: Reduction to this compound

-

Suspend the oxime from Step 2 in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through celite to remove the iron catalyst.

-

Concentrate the filtrate to remove ethanol.

-

Make the aqueous solution basic with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Precursor to Phosphodiesterase-4 (PDE4) Inhibitors

A primary application of this compound in drug development lies in its role as a key building block for the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors.

The Role of PDE4 in Disease

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE4 is a specific isozyme that hydrolyzes cAMP, a critical signaling molecule involved in a wide array of cellular processes, including inflammation and memory.

Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events can modulate inflammatory responses, making PDE4 a compelling target for the treatment of various inflammatory diseases such as:

-

Chronic Obstructive Pulmonary Disease (COPD)

-

Asthma

-

Psoriasis

-

Neurodegenerative diseases with an inflammatory component

Mechanism of Action of PDE4 Inhibitors

By blocking the active site of the PDE4 enzyme, inhibitors prevent the breakdown of cAMP. The elevated cAMP levels then exert their anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory cytokine production and the relaxation of airway smooth muscle.

Caption: Mechanism of action of PDE4 inhibitors derived from this compound.

Experimental Protocols for Evaluation

To assess the efficacy of novel compounds derived from this compound as PDE4 inhibitors, a series of in vitro and in vivo assays are typically employed.

In Vitro PDE4 Inhibition Assay (Example Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl₂)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Roflumilast)

-

96-well microplate

-

Detection reagent (e.g., a phosphate-detecting agent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted test compound or control solutions.

-

Add the PDE4 enzyme to all wells except for the negative control.

-

Initiate the reaction by adding the cAMP substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data.

Analytical Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to aromatic, methoxy, cyclopentyloxy, and amine protons. |

| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of the compound. |

| HPLC/GC-MS | Purity assessment and separation of isomers | A single major peak indicating high purity. |

Note: Specific spectral data for this compound is not widely available in public databases. Researchers should acquire this data for their synthesized compound and use the expected observations as a guide.

Conclusion

This compound is a valuable intermediate in the field of medicinal chemistry, particularly for the development of novel PDE4 inhibitors. Its synthesis, while multi-stepped, utilizes well-established chemical transformations. The structural features of this molecule provide a versatile platform for the design of potent and selective therapeutic agents targeting a range of inflammatory and neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

References

- Yahya-Meymandi, A., et al. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry.

-

PubChemLite. m-Anisidine, 4-(cyclopentyloxy)- (C12H17NO2). [Link]

Sources

The Lynchpin of PDE4 Inhibition: A Technical Guide to the Role of 3-(Cyclopentyloxy)-4-methoxyaniline

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the critical role of the 3-(Cyclopentyloxy)-4-methoxyaniline moiety as a core structural feature in the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. This document provides a comprehensive overview of the mechanism of action, structure-activity relationships, and key experimental protocols for evaluating compounds targeting this crucial enzyme.

Introduction: PDE4 as a High-Value Therapeutic Target

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating a wide array of cellular processes.[1][2] Within inflammatory and immune cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses. Consequently, the inhibition of PDE4 has emerged as a compelling therapeutic strategy for a host of inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[3][4] The clinical success of PDE4 inhibitors such as Roflumilast and the extensive investigation of compounds like Cilomilast underscore the therapeutic potential of targeting this enzyme.[5][6] Central to the design of many potent PDE4 inhibitors is the 3-(cyclopentyloxy)-4-methoxyphenyl group, a pharmacophore that has proven to be instrumental in achieving high-affinity binding to the enzyme's active site.

The this compound Moiety: A Privileged Scaffold for PDE4 Inhibition

The this compound scaffold, and its derivatives, represent a cornerstone in the development of selective PDE4 inhibitors. Its prevalence in numerous high-potency compounds is not coincidental but rather a result of its optimal fit within the intricate architecture of the PDE4 active site.

Structural Insights into PDE4 Recognition

The catalytic domain of PDE4 isoforms contains a deep, hydrophobic pocket that is critical for substrate and inhibitor binding.[7][8][9] This active site is characterized by the presence of two key metal ions, typically zinc and magnesium, which are essential for the hydrolysis of cAMP. The binding of inhibitors to this site is largely governed by a combination of hydrophobic interactions and hydrogen bonding.

The 3-(cyclopentyloxy)-4-methoxyphenyl group is exquisitely designed to exploit these features:

-

The Catechol Ether Core: The dimethoxy or related alkoxy groups on the phenyl ring are crucial for anchoring the molecule within the active site. The methoxy group at the 4-position and the larger cyclopentyloxy group at the 3-position engage in hydrophobic interactions with specific residues lining the pocket.[5]

-

Hydrophobic Pockets (Q1 and Q2): The active site of PDE4 possesses distinct hydrophobic subpockets, often referred to as Q1 and Q2. The cyclopentyloxy group of the pharmacophore effectively occupies one of these hydrophobic pockets, contributing significantly to the binding affinity and selectivity of the inhibitor.[5]

-

Hydrogen Bonding: The aniline nitrogen, or a derivative thereof, can participate in crucial hydrogen bonding interactions with key residues in the active site, further stabilizing the inhibitor-enzyme complex.[8]

The seminal PDE4 inhibitor, Rolipram, prominently features the 3-(cyclopentyloxy)-4-methoxyphenyl core, and its structure has served as a foundational template for the design of next-generation inhibitors with improved potency and pharmacokinetic profiles.

Key PDE4 Inhibitors Featuring the Core Scaffold

The versatility and effectiveness of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety are evident in its incorporation into several clinically relevant PDE4 inhibitors.

| Inhibitor | Chemical Structure | Key Features |

| Roflumilast | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | A potent, selective, orally active PDE4 inhibitor approved for the treatment of severe COPD. It features a variation of the core scaffold with a cyclopropylmethoxy group.[10][11] |

| Cilomilast | cis-4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | A second-generation PDE4 inhibitor that has been extensively studied for COPD. It directly incorporates the 3-(cyclopentyloxy)-4-methoxyphenyl group.[3][12] |

Table 1: Inhibitory Potency (IC50) of Roflumilast and Cilomilast against PDE4 Subtypes

| Compound | PDE4A1 (nM) | PDE4A4 (nM) | PDE4B1 (nM) | PDE4B2 (nM) | PDE4D (nM) |

| Roflumilast | 0.7[10] | 0.9[10] | 0.7[10] | 0.2[10] | 0.81[3] |

| Cilomilast | - | - | 240[3] | - | 61[3] |

The cAMP Signaling Pathway: The Mechanism of Action of PDE4 Inhibition

The therapeutic effects of PDE4 inhibitors are a direct consequence of their ability to modulate the cyclic AMP (cAMP) signaling cascade. By blocking the degradation of cAMP, these inhibitors amplify the intracellular signals that lead to a reduction in inflammation.

Figure 1: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.

Experimental Protocols for the Evaluation of PDE4 Inhibition

The characterization of novel PDE4 inhibitors requires a robust and multifaceted experimental approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess functional consequences.

Biochemical Assay for PDE4 Inhibition (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a homogenous method ideal for high-throughput screening.

Principle: The assay measures the change in the polarization of fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4. When cAMP-FAM is intact, it is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to AMP-FAM, a binding agent that specifically interacts with the phosphate group of AMP-FAM is added. This binding results in a larger complex with slower rotation and, consequently, higher fluorescence polarization. The degree of polarization is directly proportional to PDE4 activity.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

Binding Agent (phosphate-binding nanoparticles)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)

-

Test compounds and a reference inhibitor (e.g., Roflumilast)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compounds or controls to the respective wells.

-

Enzyme Addition: Add 10 µL of diluted PDE4 enzyme to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.

-

Reaction Initiation: Initiate the reaction by adding 5 µL of cAMP-FAM to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Binding Agent Addition: Add 10 µL of the binding agent to all wells.

-

Second Incubation: Incubate for another 30 minutes at room temperature with gentle agitation.

-

Measurement: Measure the fluorescence polarization of each well using an appropriate filter set (e.g., excitation at 485 nm and emission at 535 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable data analysis software.

Figure 2: Workflow for the Fluorescence Polarization-based PDE4 Inhibition Assay.

Cell-Based Assay for cAMP Accumulation

This protocol measures the intracellular accumulation of cAMP in response to PDE4 inhibition in a cellular context.

Principle: In a suitable cell line, adenylyl cyclase is stimulated to produce cAMP. In the presence of a PDE4 inhibitor, the degradation of cAMP is blocked, leading to its accumulation. The intracellular cAMP levels are then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Materials:

-

A suitable cell line (e.g., U937, a human monocytic cell line)

-

Cell culture medium and supplements

-

Adenylyl cyclase activator (e.g., Forskolin)

-

Test compounds and a reference inhibitor (e.g., Roflumilast)

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

-

96-well or 384-well cell culture plates

-

Lysis buffer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate and culture overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or the reference inhibitor for 30 minutes.

-

cAMP Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) for 15-30 minutes to induce cAMP production.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP detection kit.

-

cAMP Quantification: Perform the cAMP quantification according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Calculate the fold-increase in cAMP levels for each concentration of the test compound and determine the EC50 value.

Synthetic Approach to this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. The following is a representative synthetic route.

Overall Reaction Scheme:

-

Protection of the phenol: The hydroxyl group of isovanillin is protected.

-

O-alkylation: The protected isovanillin is alkylated with cyclopentyl bromide.

-

Deprotection: The protecting group is removed to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

-

Oximation: The aldehyde is converted to an oxime.

-

Reduction: The oxime is reduced to the corresponding amine, this compound.

Step-by-step Methodology (Illustrative):

-

Synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde:

-

To a solution of isovanillin in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and cyclopentyl bromide.

-

Heat the reaction mixture to facilitate the O-alkylation.

-

After completion of the reaction, perform an aqueous workup and purify the product by column chromatography.

-

-

Synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime:

-

Dissolve the aldehyde from the previous step in a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting oxime.

-

-

Synthesis of this compound:

-

The oxime can be reduced to the primary amine using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.

-

Carefully add the oxime to a suspension of LiAlH4 in THF at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water and a sodium hydroxide solution.

-

Extract the product with an organic solvent and purify by column chromatography to yield this compound.

-

Conclusion

The this compound moiety has proven to be a highly effective and versatile pharmacophore in the design of potent and selective PDE4 inhibitors. Its ability to optimally occupy the hydrophobic pockets of the PDE4 active site has been a key factor in the development of successful drugs for inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the discovery and characterization of new chemical entities that leverage this privileged scaffold. As our understanding of the structural nuances of PDE4 isoforms continues to evolve, the rational design of next-generation inhibitors based on this core structure holds immense promise for the development of safer and more efficacious therapies for a range of debilitating inflammatory conditions.

References

-

Roflumilast (APTA-2217) | PDE4 Inhibitor | MedChemExpress.

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC.

-

Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast.

-

Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PubMed Central.

-

Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC - PubMed Central.

-

Cilomilast (Standard) | PDE4 Inhibitor - MedchemExpress.com.

-

Evaluation of PDE4 inhibition for COPD - PMC - NIH.

-

Anti-Inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro - ResearchGate.

-

Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases - ResearchGate.

-

Schematic diagram of GPCR-AC-cAMP signaling pathway. β2-ARs-AC-cAMP... - ResearchGate.

-

PDE4 inhibitors: current status - PMC - PubMed Central.

-

Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.

-

Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review - MDPI.

-

This compound 154464-26-3 wiki - Guidechem.

-

Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4 | PNAS.

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI.

-

Schematic illustration of cAMP signaling pathways. Stimulation of... - ResearchGate.

-

cAMP Signal Pathway - News-Medical.Net.

-

cAMP signaling pathway - Cusabio.

-

The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review).

-

PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PubMed Central.

-

844873-52-5|this compound hydrochloride|BLD Pharm.

-

This compound | 154464-26-3 - ChemicalBook.

-

CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents.

Sources

- 1. news-medical.net [news-medical.net]

- 2. cusabio.com [cusabio.com]

- 3. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Synthesis of Roflumilast Intermediate 3-(Cyclopentyloxy)-4-methoxyaniline: A-Technical Guide

Abstract

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent for severe chronic obstructive pulmonary disease (COPD). The efficiency and purity of its synthesis are of paramount importance in pharmaceutical manufacturing. This in-depth technical guide provides a comprehensive overview of the synthesis of a crucial intermediate, 3-(Cyclopentyloxy)-4-methoxyaniline. We will delve into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and the analytical characterization of the intermediates and the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the practical chemistry behind this important pharmaceutical compound.

Introduction: The Significance of Roflumilast and its Intermediates

Roflumilast's mechanism of action involves the inhibition of PDE4, an enzyme that plays a critical role in the inflammatory cascade associated with COPD. By inhibiting PDE4, roflumilast increases intracellular cyclic AMP (cAMP) levels, leading to a reduction in inflammation. The chemical structure of Roflumilast, N-(3,5-dichloropyridin-4-yl)-3-(cyclopentyloxy)-4-methoxybenzamide, necessitates a multi-step synthesis. The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a key building block, and its efficient construction is a critical aspect of the overall synthetic strategy. This guide focuses on the preparation of this compound, a versatile intermediate that serves as a precursor to the corresponding benzoic acid derivative required for the final amide coupling reaction.

The synthesis of this intermediate is a testament to the principles of modern organic synthesis, requiring careful selection of starting materials, reaction conditions, and purification techniques to ensure a high yield and purity of the final product. Understanding the nuances of each synthetic step is crucial for process optimization and scale-up in a pharmaceutical manufacturing setting.

Retrosynthetic Analysis of Roflumilast

A logical approach to understanding the synthesis of this compound is to start with the final product, Roflumilast, and work backward. This retrosynthetic analysis reveals the key bond disconnections and the strategic importance of our target intermediate.

Caption: Retrosynthetic analysis of Roflumilast highlighting the key intermediate.

This analysis clearly shows that this compound is a pivotal intermediate, derived from the corresponding benzaldehyde, which in turn is synthesized from commercially available starting materials.

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

The journey towards our target aniline begins with the synthesis of its immediate precursor, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. This is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Causality Behind Experimental Choices

-

Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an ideal starting material due to its commercial availability and the presence of a phenolic hydroxyl group that can be readily alkylated.

-

Base: Potassium hydroxide is used to deprotonate the phenolic hydroxyl group of isovanillin, forming a more nucleophilic phenoxide ion. The use of a slight excess of base ensures complete deprotonation.

-

Alkylating Agent: Cyclopentyl bromide is the source of the cyclopentyl group. Its reactivity is suitable for this S(_N)2 reaction.

-

Solvent: A polar protic solvent like ethanol is a good choice as it can dissolve both the ionic phenoxide and the organic alkyl halide.

-

Catalyst: Potassium iodide is often added in catalytic amounts to promote the reaction. The iodide ion is a better leaving group than bromide and can undergo a Finkelstein-type reaction with cyclopentyl bromide to form the more reactive cyclopentyl iodide in situ.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures[1].

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Hydroxy-4-methoxybenzaldehyde | 152.15 | 15.2 g | 0.1 |

| Potassium Hydroxide | 56.11 | 11.2 g | 0.2 |

| Cyclopentyl Bromide | 149.04 | 22.4 g (17.2 mL) | 0.15 |

| Potassium Iodide | 166.00 | 1.66 g | 0.01 |

| Ethanol (absolute) | 46.07 | 200 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-4-methoxybenzaldehyde (15.2 g, 0.1 mol), potassium hydroxide (11.2 g, 0.2 mol), and potassium iodide (1.66 g, 0.01 mol) to 200 mL of absolute ethanol.

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide.

-

Add cyclopentyl bromide (17.2 mL, 0.15 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 200 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde as a pale yellow oil.

Synthesis of this compound

The conversion of the benzaldehyde to the aniline is a critical step. Reductive amination is the most direct and widely used method for this transformation. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding amine.

The Logic of Reductive Amination

-

Ammonia Source: Aqueous ammonia or ammonium acetate can be used as the source of the amino group.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is well-suited for this transformation. It will reduce the imine intermediate but is less reactive towards the starting aldehyde, especially at controlled temperatures. This selectivity is key to achieving a high yield of the desired amine.

-

Solvent: Methanol is a common solvent for reductive aminations with sodium borohydride as it is a good solvent for both the organic substrate and the reducing agent.

Caption: Workflow for the reductive amination of the benzaldehyde intermediate.

Detailed Experimental Protocol

This protocol is based on general procedures for the reductive amination of aromatic aldehydes.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | 220.27 | 22.0 g | 0.1 |

| Ammonium Hydroxide (28-30%) | 35.05 | 50 mL | ~0.7 |

| Sodium Borohydride | 37.83 | 7.6 g | 0.2 |

| Methanol | 32.04 | 250 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (22.0 g, 0.1 mol) in 200 mL of methanol.

-

To this solution, add ammonium hydroxide (50 mL, ~0.7 mol) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (7.6 g, 0.2 mol) to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of 100 mL of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure aniline.

Characterization of this compound

Thorough characterization of the synthesized intermediate is essential to confirm its identity and purity before proceeding to the next step in the synthesis of Roflumilast.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C({12})H({17})NO(_{2}) |

| Molecular Weight | 207.27 g/mol |

| Appearance | Expected to be a liquid or a low-melting solid |

| Boiling Point | Predicted: 342.6 ± 22.0 °C at 760 mmHg |

| pKa | Predicted: 4.44 ± 0.11 |

Spectroscopic Data (Predicted and based on analogous structures):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.7-6.5 (m, 3H, Ar-H)

-

δ ~4.7 (m, 1H, O-CH of cyclopentyl)

-

δ ~3.8 (s, 3H, O-CH₃)

-

δ ~3.5 (br s, 2H, NH₂)

-

δ ~1.9-1.5 (m, 8H, cyclopentyl-CH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~149.0, 142.0, 139.0, 116.0, 112.0, 101.0 (Ar-C)

-

δ ~81.0 (O-CH of cyclopentyl)

-

δ ~56.0 (O-CH₃)

-

δ ~33.0, 24.0 (cyclopentyl-CH₂)

-

-

IR (KBr, cm⁻¹):

-

~3450-3300 (N-H stretching, primary amine)

-

~2950, 2870 (C-H stretching, aliphatic)

-

~1600, 1510 (C=C stretching, aromatic)

-

~1250, 1030 (C-O stretching, ether)

-

Conversion to Roflumilast: The Final Steps

While this guide focuses on the synthesis of the aniline intermediate, it is important to understand its role in the complete synthesis of Roflumilast. The aniline is a precursor to 3-(cyclopentyloxy)-4-methoxybenzoic acid, which is then converted to its acid chloride and coupled with 4-amino-3,5-dichloropyridine.

The conversion of the aniline to the benzoic acid can be achieved through a Sandmeyer reaction, where the amine is first diazotized and then reacted with a cyanide source, followed by hydrolysis of the resulting nitrile. Alternatively, oxidation of a derivative of the aniline can also lead to the desired carboxylic acid.

The final amide coupling is a well-established reaction in medicinal chemistry and is often carried out using a coupling agent or by activating the carboxylic acid as an acid chloride[2].

Caption: Synthetic pathway from the aniline intermediate to Roflumilast.

Conclusion: A Robust Pathway to a Key Intermediate

The synthesis of this compound is a well-defined process that relies on fundamental and reliable organic reactions. The Williamson ether synthesis provides a straightforward route to the benzaldehyde precursor, and a subsequent reductive amination offers an efficient method for the introduction of the amine functionality. The successful execution of these steps, with careful attention to reaction conditions and purification, provides a high-quality intermediate that is essential for the synthesis of the anti-inflammatory drug Roflumilast. This technical guide provides the necessary details and scientific rationale to empower researchers and drug development professionals in their pursuit of efficient and scalable syntheses of important pharmaceutical agents.

References

-

Roflumilast. PubChem. [Link]

- Process for the preparation of roflumilast.

-

Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. PrepChem. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

The Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 3-(Cyclopentyloxy)-4-methoxyaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Cyclopentyloxy)-4-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis of the compound's spectroscopic signatures, grounded in fundamental principles and supported by established methodologies. The causality behind experimental choices, the logic of spectral interpretation, and the protocols for acquiring high-fidelity data are detailed to ensure scientific integrity and practical utility.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ) is a substituted aniline derivative. Molecules of this class are prevalent scaffolds in medicinal chemistry and materials science, where precise structural confirmation is not merely procedural but fundamental to establishing structure-activity relationships and ensuring reproducibility. The arrangement of the amino, methoxy, and cyclopentyloxy substituents on the aromatic ring dictates the molecule's electronic and steric properties, making unambiguous characterization essential.

Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide outlines the expected NMR, IR, and MS data for this compound and establishes the robust experimental framework required to obtain and interpret this information.

Caption: Structure of this compound with proton labels.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hₐ | ~6.75 | d (J ≈ 8.5 Hz) | 1H | Ortho to the methoxy group, shows standard ortho coupling to Hc. |

| Hₑ | ~6.65 | d (J ≈ 2.5 Hz) | 1H | Ortho to both -NH₂ and -OR groups, shifted upfield. Shows meta coupling to Hc. |

| Hc | ~6.55 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Ortho to -NH₂ and meta to -OR, shifted significantly upfield. Coupled to both Ha and He. |

| H₂ (NH₂) | ~3.60 | br s | 2H | Broad singlet, chemical shift is concentration and solvent dependent. |

| H₁' (O-CH) | ~4.65 | m | 1H | Methine proton adjacent to the ether oxygen, significantly deshielded. |

| H₃' (O-CH₃) | ~3.85 | s | 3H | Methoxy protons, appears as a sharp singlet. |

| H₂', H₅' | ~1.80-2.00 | m | 4H | Cyclopentyl methylene protons adjacent to the methine carbon. |

| H₃', H₄' | ~1.55-1.70 | m | 4H | Remaining cyclopentyl methylene protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C spectrum will reveal all 12 unique carbon environments in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | ~149.0 | Aromatic carbon attached to the methoxy group. Deshielded by oxygen. |

| C3 | ~142.0 | Aromatic carbon attached to the cyclopentyloxy group. Deshielded by oxygen. |

| C1 | ~138.0 | Aromatic carbon attached to the amino group. |

| C5 | ~115.5 | Aromatic CH carbon. |

| C2 | ~112.0 | Aromatic CH carbon. |

| C6 | ~101.5 | Aromatic CH carbon, ortho to the strongly donating amino group, shifted significantly upfield. |

| C1' (O-CH) | ~81.0 | Methine carbon of the cyclopentyl group, attached to oxygen. |

| C3' (O-CH₃) | ~56.0 | Methoxy carbon. |

| C2', C5' | ~33.0 | Methylene carbons adjacent to the methine carbon in the cyclopentyl ring. |

| C3', C4' | ~24.0 | Remaining methylene carbons in the cyclopentyl ring. |

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for rapidly identifying the presence of key functional groups. [1][2]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation. [3]

-

Sample Preparation : Place a small amount (a few milligrams or a single drop) of the purified this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Predicted Characteristic IR Absorptions

The IR spectrum provides a "fingerprint" based on the molecule's functional groups. [4][5][6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3450 - 3350 (two bands) | Medium | Primary Aromatic Amine (-NH₂) |

| C-H Aromatic Stretch (sp²) | 3100 - 3000 | Medium-Weak | Aromatic Ring |

| C-H Aliphatic Stretch (sp³) | 2980 - 2850 | Strong | Methoxy & Cyclopentyl Groups |

| C=C Aromatic Ring Stretch | 1620 & 1510 | Strong-Medium | Benzene Ring |

| N-H Bending (Scissoring) | 1630 - 1580 | Medium | Primary Amine (-NH₂) |

| C-O Aryl-Alkyl Ether Stretch | 1270 - 1230 | Strong | Ar-O-CH₃ / Ar-O-Cyclopentyl |

| C-N Aromatic Amine Stretch | 1330 - 1250 | Strong | Ar-NH₂ |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a "hard" ionization technique that generates a molecular ion and a reproducible pattern of fragment ions, which is useful for structural elucidation and library matching. [7][8][9]

-

Sample Introduction : Introduce a small quantity of the volatile sample into the ion source, typically via a Gas Chromatograph (GC) inlet or a direct insertion probe.

-

Ionization : The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). [7][10]3. Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Analysis and Detection : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector then records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Pattern

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses.

-

Molecular Ion (M⁺•) : The molecular weight is 207.27. As the molecule contains a single nitrogen atom, the Nitrogen Rule predicts an odd nominal mass. Therefore, the molecular ion peak will be observed at m/z = 207 .

-

Key Fragmentation Pathways :

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of Cyclopentene : A common pathway for alkyloxy aromatics is the rearrangement and loss of an alkene. The loss of cyclopentene (C₅H₈, 68 u) would result in a significant fragment ion at m/z = 139 . This corresponds to the 3-hydroxy-4-methoxyaniline radical cation.

-

Loss of a Methyl Radical : Alpha-cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 u), yielding a stable ion at m/z = 192 .

-

Loss of the Cyclopentyloxy Radical : Cleavage of the ether C-O bond can result in the loss of the cyclopentyloxy radical (•OC₅H₉, 85 u), leading to a fragment at m/z = 122 . However, formation of the 4-methoxyphenyl cation after rearrangement is more likely, leading to a fragment at m/z = 124 .

-

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. ¹H and ¹³C NMR will define the carbon-hydrogen framework and the precise connectivity of the substituents. IR spectroscopy will rapidly confirm the presence of the key amine and ether functional groups. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data presented in this guide offer a robust framework for researchers to successfully characterize this molecule and its analogs, ensuring data integrity and advancing scientific discovery.

References

-

Sparkman, O. D. (2015). Understanding Electron Ionization (EI) Processes for GC–MS. LCGC North America. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. [Link]

-

Re-at. (n.d.). NMR sample preparation guidelines. [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-. [Link]

-

Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European journal of mass spectrometry (Chichester, England), 11(1), 73–82. [Link]

-

PubChem. (n.d.). p-Anisidine. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. rtilab.com [rtilab.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. eag.com [eag.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-(Cyclopentyloxy)-4-methoxyaniline

Foreword: A Proactive Approach to Physicochemical Profiling

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory requirement but a fundamental cornerstone of a successful therapeutic program. For researchers, scientists, and drug development professionals, the early and accurate characterization of properties such as solubility and stability dictates formulation strategies, manufacturing processes, and ultimately, the clinical viability of a new chemical entity. This guide provides an in-depth technical framework for the systematic evaluation of 3-(Cyclopentyloxy)-4-methoxyaniline, a substituted aniline derivative of interest.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically guide the reader through the critical questions and experimental pathways necessary for a thorough investigation of this specific molecule. As a Senior Application Scientist, the narrative that follows is grounded in the causality of experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reliable data. Every claim and procedural standard is substantiated with authoritative references, providing a solid foundation for your research.

Molecular Overview and Physicochemical Predictions

This compound, with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol , is an aromatic amine.[1][2][3] Its structure, featuring a substituted aniline ring, suggests a weakly basic nature. The predicted pKa of the anilinic nitrogen is approximately 4.44, indicating that it will be protonated in acidic environments.[1] The presence of the cyclopentyloxy and methoxy groups imparts a degree of lipophilicity, which is expected to influence its solubility profile. A predicted XlogP of 2.5 suggests a moderate lipophilicity.[2]

| Property | Predicted Value | Source |

| Molecular Formula | C12H17NO2 | [1][2][3] |

| Molecular Weight | 207.27 g/mol | [1] |

| pKa | 4.44 ± 0.11 | [1] |

| XlogP | 2.5 | [2] |

Aqueous and Solvent Solubility Assessment

A thorough understanding of a compound's solubility is critical for developing viable formulations for both in vitro and in vivo studies. For this compound, we will employ the gold-standard equilibrium shake-flask method to determine its thermodynamic solubility.

Causality of Experimental Design

The choice of the shake-flask method is deliberate; it is considered the most reliable technique for determining thermodynamic solubility.[4] The selection of a diverse panel of solvents and pH conditions is crucial for building a comprehensive solubility profile that can inform formulation development for a variety of administration routes. Given the predicted pKa of 4.44, it is imperative to assess solubility in acidic, neutral, and basic media to understand the impact of ionization on solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid, purity >98%)

-

Water for Injection (WFI) or equivalent purified water

-

pH buffers (e.g., 0.1 N HCl, phosphate-buffered saline pH 7.4, 0.1 N NaOH)

-

Organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method (see Section 4.0).

-

Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH ~1) | 25 | [Experimental Data] |

| Phosphate Buffer (pH 7.4) | 25 | [Experimental Data] |

| 0.1 N NaOH (pH ~13) | 25 | [Experimental Data] |

| Water | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| Propylene Glycol | 25 | [Experimental Data] |

| PEG 400 | 25 | [Experimental Data] |

| DMSO | 25 | [Experimental Data] |

| 0.1 N HCl (pH ~1) | 37 | [Experimental Data] |

| Phosphate Buffer (pH 7.4) | 37 | [Experimental Data] |

| 0.1 N NaOH (pH ~13) | 37 | [Experimental Data] |

| Water | 37 | [Experimental Data] |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Stability Profiling and Forced Degradation

Understanding the intrinsic stability of this compound is paramount for determining its shelf-life and identifying potential degradation products. Forced degradation studies are designed to accelerate the degradation process and provide insight into the molecule's susceptibility to various stress conditions.

Rationale for Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and is designed to mimic the potential environmental stresses a drug substance may encounter during its lifecycle.[5][6][7] For an aniline derivative, particular attention should be paid to oxidative and photolytic degradation, as the aniline moiety can be susceptible to these pathways.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 1 N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the drug solution with an equal volume of 1 N NaOH. Store at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the drug solution with a solution of 3% hydrogen peroxide. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid drug substance and the drug solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: At appropriate time points, withdraw samples from each stress condition and analyze them using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Data Presentation: Summary of Forced Degradation

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acid Hydrolysis | 1 N HCl | [Time] | [Temp] | [Data] | [Data] |

| Base Hydrolysis | 1 N NaOH | [Time] | [Temp] | [Data] | [Data] |

| Oxidation | 3% H2O2 | [Time] | [Temp] | [Data] | [Data] |

| Thermal (Solid) | Dry Heat | [Time] | [Temp] | [Data] | [Data] |

| Thermal (Solution) | Dry Heat | [Time] | [Temp] | [Data] | [Data] |

| Photolytic (Solid) | ICH Q1B | [Time] | Ambient | [Data] | [Data] |

| Photolytic (Solution) | ICH Q1B | [Time] | Ambient | [Data] | [Data] |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any process impurities and degradation products.[8][9][10] For this compound, a reversed-phase HPLC method with UV detection is the most appropriate choice.

Rationale for Method Selection

Reversed-phase HPLC is a versatile and widely used technique for the analysis of small organic molecules.[11][12] The aromatic nature of this compound makes it a good candidate for UV detection.[13][14][15] The development of a gradient elution method will likely be necessary to ensure the separation of the parent compound from potentially more or less polar degradation products.

Protocol: HPLC Method Development

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

Initial Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Scan for optimal wavelength using a PDA detector; based on the aniline structure, a wavelength around 240-300 nm is a reasonable starting point.[13][14][15][16]

-

Injection Volume: 10 µL

Method Development and Validation:

-

Specificity: Inject solutions of the parent compound, placebo (if applicable), and stressed samples to demonstrate that the method can resolve the parent peak from all other peaks.

-

Linearity: Prepare a series of standard solutions of this compound over a range of concentrations and inject them to establish the linear relationship between peak area and concentration.

-

Accuracy: Determine the recovery of the analyte in a spiked matrix to assess the accuracy of the method.

-

Precision: Assess the repeatability and intermediate precision of the method by performing multiple injections of the same sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Conclusion and Future Directions